Regiochemical Differentiation: C-3 Carboxamide vs. C-4 Carboxamide Subseries in Anticancer Potency
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide bears the carboxamide at the C-3 position of the isoxazole ring, distinguishing it from the extensively characterized 5-methyl-3-phenylisoxazole-4-carboxamide subseries (compounds 2a–2e) where the carboxamide is at C-4 [1]. In the published C-4 subseries, the most potent compound (2a) achieved an IC₅₀ of 0.91 µM against HeLa cells and 8.02 µM against Hep3B cells, while the unsubstituted phenylamide analog (2e) was entirely inactive (IC₅₀ >300 µM across all lines) [1]. The target compound's C-3 regiochemistry places it in a distinct SAR space; no C-3 carboxamide analog has been evaluated in this specific anticancer panel. Selection of this compound for anticancer screening must account for the fact that C-3 vs. C-4 regiochemistry has not been directly compared in any published head-to-head study.
| Evidence Dimension | Carboxamide attachment position on isoxazole ring |
|---|---|
| Target Compound Data | C-3 carboxamide (5-phenylisoxazole-3-carboxamide core) |
| Comparator Or Baseline | C-4 carboxamide subseries (compounds 2a–2e: 5-methyl-3-phenylisoxazole-4-carboxamide derivatives); most potent 2a IC₅₀ HeLa = 0.91 µM, 2e IC₅₀ >300 µM (inactive) |
| Quantified Difference | No direct comparative data available. C-3 vs. C-4 represents distinct SAR space. |
| Conditions | Published C-4 data: MTS assay, HeLa, Hep3B, HepG2, MCF-7, Hek293T cell lines [1]. No published data for target compound in any assay system. |
Why This Matters
The carboxamide regiochemistry fundamentally alters hydrogen-bonding geometry and target engagement potential; a purchasing decision for the C-3 compound cannot rely on potency data from the C-4 subseries.
- [1] Hawash M, Jaradat N, Bawwab N, et al. Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Heterocyclic Communications. 2021;27(1):133-141. doi:10.1515/hc-2020-0134 View Source
